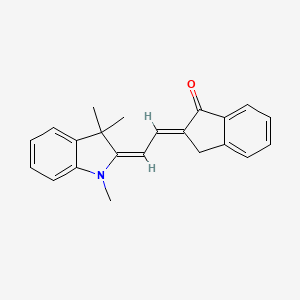

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one

Vue d'ensemble

Description

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one is a useful research compound. Its molecular formula is C22H21NO and its molecular weight is 315.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula: C22H21NO

- Molecular Weight: 315.42 g/mol

- CAS Number: 53704-23-7

Biological Activity Overview

The compound exhibits various biological activities that have been the subject of research. Notably, it has been studied for its potential anticancer properties and effects on cell signaling pathways.

Anticancer Activity

Recent studies have indicated that this compound may inhibit cancer cell proliferation through several mechanisms:

- Apoptosis Induction : The compound has been shown to trigger apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : Research indicates that it can induce G0/G1 phase arrest in cancer cells, thereby inhibiting their proliferation.

- Inhibition of Metastasis : Studies suggest that this compound may reduce the expression of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Signaling Pathways : It has been found to influence key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cellular damage and apoptosis.

Case Studies

Several studies have focused on the biological activity of this compound:

- Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in the viability of MCF-7 breast cancer cells. The study reported an IC50 value of approximately 15 µM after 48 hours of treatment.

- Effects on Liver Cancer Models : In vivo studies using liver cancer models showed that the compound inhibited tumor growth significantly compared to control groups. Histological analysis revealed reduced tumor size and lower levels of Ki67 expression, indicating decreased cell proliferation.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to participate in various reactions such as:

- Aldol Reactions: It can undergo aldol condensation to form larger carbon frameworks, which are essential in the synthesis of complex organic molecules.

- Cycloadditions: The compound can engage in cycloaddition reactions, leading to the formation of cyclic structures that are prevalent in many natural products.

Pharmaceutical Development

Research has indicated potential applications in drug development:

- Anticancer Activity: Compounds derived from indole structures have been studied for their anticancer properties. The unique configuration of (E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one may enhance its efficacy against various cancer cell lines. A study highlighted the synthesis of similar indole derivatives that exhibited significant cytotoxicity against cancer cells, suggesting that further exploration of this compound could yield promising results in anticancer therapies .

Material Science

The compound's properties render it suitable for applications in material science:

- Dyes and Pigments: Its vibrant color properties can be utilized in dye production. Indole derivatives are known for their ability to absorb light effectively, making them suitable candidates for use as dyes in textiles and coatings. For instance, research on related indole compounds has demonstrated their effectiveness as organic dyes with excellent stability and lightfastness .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Aldol Condensation Reactions

This compound participates in base-catalyzed aldol condensations due to its α,β-unsaturated ketone moiety. For example, under NaOH catalysis, it reacts with aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form extended π-conjugated systems .

Key Reaction Data

| Reagent/Condition | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| NaOH (50 mg), solvent-free | (E)-2-(3,4-dimethoxybenzylidene) derivative | 66% | 179 |

Mechanistically, the enolate intermediate forms at the α-carbon of the ketone, followed by nucleophilic attack on the aldehyde. The reaction proceeds via a concerted E1cb mechanism , with dehydration driven by aromatic stabilization .

Nucleophilic Additions

The electron-deficient ethylidene group undergoes Michael additions with nucleophiles. For instance, amines like methylamine react under acidic conditions to form substituted indolenine derivatives :

Example Reaction

text(E)-2-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)-2,3-dihydro-1H-inden-1-one + Methylamine (EtOH, AcOH, reflux) → 1-Methyl-2,4-diphenylpyridinium derivative (SF-5-219)[4][5]

Yield : 57%

Key Insight : The reaction involves protonation of the ethylidene group, followed by nucleophilic attack and cyclization.

Cyclization Reactions

Palladium-catalyzed carbonylative cyclizations convert this compound into functionalized indanones. Using Pd(OAc)₂ and CO gas, the ethylidene moiety acts as a directing group for regioselective ring formation :

Reported Conditions

Stability and Side Reactions

Under strong acidic conditions (e.g., HCl), the compound undergoes retro-aldol cleavage , yielding 1,3,3-trimethylindolin-2-ylidene and 2,3-dihydro-1H-inden-1-one fragments . Prolonged heating in polar solvents may also lead to Z/E isomerization , detectable via¹H NMR .

Synthetic Limitations

Propriétés

IUPAC Name |

2-[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-3H-inden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO/c1-22(2)18-10-6-7-11-19(18)23(3)20(22)13-12-16-14-15-8-4-5-9-17(15)21(16)24/h4-13H,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZNRQVMHQVFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2N(C1=CC=C3CC4=CC=CC=C4C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699410 | |

| Record name | 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53704-23-7 | |

| Record name | 2-[2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.